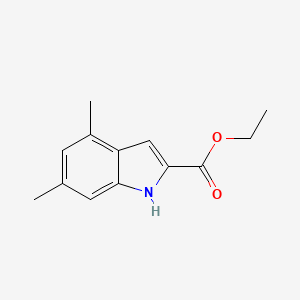

ethyl 4,6-dimethyl-1H-indole-2-carboxylate

Description

Historical Context and Evolution of Indole (B1671886) Synthesis Strategies

The history of indole chemistry is intertwined with the study of the natural dye indigo, which led to the first synthesis of the parent indole molecule in 1866 by Adolf von Baeyer. A pivotal moment in the field was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgthermofisher.com This versatile reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, remains one of the most widely used methods for constructing the indole nucleus. wikipedia.org

Over the decades, the synthetic chemist's toolkit for indole synthesis has expanded significantly. The Reissert synthesis offers a pathway to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate (B1200264). Modern methods often employ transition metal catalysis. The Larock, Hegedus, and Buchwald-Hartwig amination reactions, for instance, provide powerful and flexible routes to highly substituted indoles, showcasing the evolution of synthetic strategies toward greater efficiency and functional group tolerance.

Importance of the Indole Moiety in Contemporary Organic Synthesis

The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. rsc.org This has led to the development of numerous indole-containing drugs. The indole nucleus is a key component in many pharmaceuticals and has been investigated for a wide range of therapeutic applications, including as an inhibitor of HIV-1 integrase. rsc.org Consequently, the development of synthetic routes to specifically substituted indoles, such as functionalized indole-2-carboxylates, is of paramount importance. These compounds are not typically the final bioactive molecule but rather crucial building blocks that allow for the introduction of various functionalities and the construction of more complex molecular architectures.

Structural Features and Nomenclature of Ethyl 4,6-Dimethyl-1H-indole-2-carboxylate within the Indole Family

This compound belongs to the family of indole-2-carboxylates, which are characterized by an ester group at the C2 position of the indole ring. The systematic IUPAC name for this compound is this compound.

The core structure is a bicyclic system consisting of a fused benzene (B151609) and pyrrole (B145914) ring. In this specific molecule:

An ethyl carboxylate group (-COOCH₂CH₃) is attached to the second position (C2) of the indole ring.

Two methyl groups (-CH₃) are substituted on the benzene portion of the indole nucleus at positions 4 and 6.

The "1H" in the name indicates that the nitrogen atom of the pyrrole ring bears a hydrogen atom.

Below are the key structural identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2C)C |

| InChI Key | MMFBMAHZFBCFMJ-UHFFFAOYSA-N |

Research Scope and Objectives Pertaining to this compound

Research involving this compound has primarily focused on its role as a key synthetic intermediate in the preparation of more complex molecules with potential therapeutic applications. The synthesis of this compound is a necessary step to create the corresponding 4,6-dimethyl-1H-indole-2-carboxylic acid via hydrolysis, which is then coupled with various amines to produce a library of N-substituted indole-2-carboxamides.

A significant area of investigation for these resulting carboxamide derivatives has been in the field of infectious diseases. Specifically, derivatives such as N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide have been synthesized and evaluated for their growth inhibition activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The objective of such research is to explore the structure-activity relationships of these compounds, aiming to develop new and potent anti-tubercular agents. nih.gov The 4,6-dimethyl substitution pattern on the indole ring is a key structural feature being explored for its influence on biological activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,6-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13(15)12-7-10-9(3)5-8(2)6-11(10)14-12/h5-7,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFBMAHZFBCFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2N1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of Ethyl 4,6 Dimethyl 1h Indole 2 Carboxylate

Transformations of the Ester Functional Group

The ester moiety at the C2 position is a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, reduction, and conversion to amides and hydrazides. These reactions provide access to a wide range of important building blocks for the synthesis of more complex molecules.

The saponification of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation, yielding 4,6-dimethyl-1H-indole-2-carboxylic acid, a key precursor for many pharmaceutical agents. This reaction is typically achieved under basic conditions. orgsyn.org Alkaline hydrolysis using reagents such as potassium hydroxide (B78521) (KOH) or lithium hydroxide (LiOH) in aqueous or mixed aqueous-organic solvent systems is a common and effective method. mdpi.comttuhsc.edu For instance, the hydrolysis of N-alkylated ethyl indole-2-carboxylates has been successfully carried out using aqueous KOH in acetone (B3395972) to yield the corresponding carboxylic acids in high yields. mdpi.com Similarly, lithium hydroxide monohydrate in a mixture of tetrahydrofuran (B95107) (THF) and water is used for the saponification of various substituted ethyl indole-2-carboxylates at room temperature. ttuhsc.educlockss.org

Table 1: Conditions for Hydrolysis of Ethyl Indole-2-Carboxylate (B1230498) Analogs

| Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Aqueous KOH | Acetone | Reflux, 1h | 1-Alkyl-1H-indole-2-carboxylic acid | mdpi.com |

| LiOH·H₂O | THF/Water | Room Temperature | Substituted 1H-indole-2-carboxylic acid | ttuhsc.edu |

| NaOH | Methanol/Water | 35-40°C | 1-Methyl-1H-indole-2-carboxylic acid | nih.gov |

Transesterification offers a straightforward method to modify the ester group, for example, converting the ethyl ester to a methyl ester. This reaction is particularly useful when a different ester is required for subsequent synthetic steps or for altering the physical properties of the molecule. A standard procedure involves treating the ethyl indole-2-carboxylate with sodium methoxide (B1231860) (NaOMe) in methanol. mdpi.com This reaction typically proceeds efficiently under mild conditions, such as stirring for one hour, to yield the corresponding methyl ester. mdpi.com

Table 2: Conditions for Transesterification of Ethyl 1H-indole-2-carboxylate

| Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| NaOMe | Methanol | Stirring, 1h | Methyl 1H-indole-2-carboxylate | mdpi.com |

The reduction of the ester group in ethyl 4,6-dimethyl-1H-indole-2-carboxylate provides direct access to (4,6-dimethyl-1H-indol-2-yl)methanol, a valuable primary alcohol intermediate. This transformation is typically accomplished using a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing esters. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. ic.ac.uk The reaction involves the addition of multiple hydride ions from LiAlH₄ to the ester carbonyl, ultimately leading to the primary alcohol after an acidic or aqueous workup. masterorganicchemistry.comlibretexts.org Although carbon-carbon double bonds are generally unaffected by LiAlH₄, care must be taken with other potentially reducible functional groups within the molecule. ic.ac.uk

Table 3: General Conditions for Ester Reduction

| Reagent | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Dry Ether or THF | Room Temperature, followed by workup | Primary Alcohol | masterorganicchemistry.comic.ac.uk |

The conversion of the ethyl ester to a carbohydrazide (B1668358) is a key step in the synthesis of many biologically active compounds, including pyrazole (B372694) and triazole derivatives. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303), often under reflux in an alcoholic solvent like ethanol (B145695). mdpi.comresearchgate.netarabjchem.org The resulting 4,6-dimethyl-1H-indole-2-carbohydrazide is a stable, crystalline solid that serves as a versatile precursor. mdpi.com For example, indole-2-carbohydrazides can be condensed with aldehydes and ketones to form hydrazones, or they can be used to construct various heterocyclic rings. mdpi.comresearchgate.net Furthermore, the parent carboxylic acid can be coupled with various amines or hydrazines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to form a wide array of carboxamide and hydrazide derivatives. mdpi.comsemanticscholar.org

Table 4: Conditions for Hydrazide Formation from Ethyl Indole-2-Carboxylate Analogs

| Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | Ethanol | Reflux, 4h | 1H-Indole-2-carbohydrazide | mdpi.com |

| Hydrazine Monohydrate (99%) | Ethanol | Reflux | 1H-Indole-2-carbohydrazide | researchgate.net |

| Hydrazine Hydrate | N/A | Reflux | Substituted 7-nitroindole-2-carbohydrazide | arabjchem.org |

Reactivity at the Indole (B1671886) Nitrogen (N1) Position

The indole nitrogen possesses a lone pair of electrons and an acidic proton, making it susceptible to reactions with various electrophiles, most notably alkylating and acylating agents.

N-alkylation of the indole ring is a common strategy to introduce structural diversity and modulate the biological activity of indole derivatives. The reaction typically involves deprotonation of the indole NH with a base, followed by nucleophilic attack on an alkylating agent. A variety of conditions have been reported for the N-alkylation of ethyl indole-2-carboxylates. These include using aqueous potassium hydroxide in acetone, potassium carbonate in dimethylformamide (DMF), or sodium hydride (NaH) in tetrahydrofuran (THF) as the base, with alkyl halides (e.g., allyl bromide, benzyl (B1604629) chloride, iodomethane) serving as the electrophile. mdpi.commdpi.comnih.gov

N-acylation introduces a carbonyl group onto the indole nitrogen, forming an N-acylindole or indoleamide. This transformation can be achieved using reactive acyl sources like acyl chlorides or anhydrides. clockss.org More recently, milder and more chemoselective methods have been developed, such as the use of thioesters as the acylating agent in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent like xylene. beilstein-journals.orgresearchgate.net

Table 5: Conditions for N-Alkylation and N-Acylation of Indole-2-Carboxylate Analogs

| Reaction Type | Base | Electrophile/Acyl Source | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Aqueous KOH | Allyl bromide, Benzyl bromide | Acetone | 20°C, 2h | mdpi.com |

| N-Alkylation | K₂CO₃ | Alkyl halide | DMF | 50°C, 24h | mdpi.com |

| N-Alkylation | NaH | Iodomethane | THF | Room Temp, 6h | nih.gov |

| N-Acylation | t-BuOK | Acetic Anhydride | THF | 0°C | clockss.org |

| N-Acylation | Cs₂CO₃ | S-methyl butanethioate | Xylene | 140°C, 12h | researchgate.net |

Formation of N-Substituted Heterocyclic Systems

The nitrogen atom of the indole ring in this compound serves as a key site for derivatization, enabling the synthesis of various N-substituted heterocyclic systems. The initial step typically involves the deprotonation of the indole N-H using a suitable base to form the corresponding indole anion, which then acts as a nucleophile. mdpi.com

Alkylation of the indole nitrogen is a common strategy. For instance, reacting the parent compound, ethyl 1H-indole-2-carboxylate, with alkyl halides like allyl bromide or benzyl bromide in the presence of aqueous potassium hydroxide (KOH) in acetone affords the N-alkylated products in excellent yields. mdpi.com This method can be extended to the 4,6-dimethyl analogue. Furthermore, subsequent manipulation of the ester group at the C2 position opens pathways to more complex heterocycles. Hydrazinolysis of the ethyl ester with hydrazine hydrate yields the corresponding 1H-indole-2-carbohydrazide. mdpi.com This carbohydrazide is a versatile intermediate that can be condensed with various aldehydes and ketones to form hydrazones. mdpi.com More significantly, it can be used to construct new heterocyclic rings, such as thiazole (B1198619) derivatives, by reacting with appropriate reagents. mdpi.comnih.gov

A summary of representative reactions for the formation of N-substituted systems starting from a generic ethyl indole-2-carboxylate scaffold is presented below.

| Starting Material | Reagent(s) | Product Type | Reference |

| Ethyl 1H-indole-2-carboxylate | 1. Hydrazine hydrate2. Aromatic aldehydes/ketones | N'-substituted-1H-indole-2-carbohydrazide (Hydrazone) | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | 1. Hydrazine hydrate2. Thioglycolic acid / α-haloketones | Thiazole derivatives attached to the indole core | mdpi.com |

| Ethyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate | 2,3-Dichloropropene, K2CO3, NaI | N-(2-chloro-allyl) indole | mdpi.com |

| 1H-Indole-2-carboxylic acid | 1. SOCl22. Substituted amines | N-substituted-1H-indole-2-carboxamide | researchgate.net |

Functionalization of the Indole Ring System

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (considering existing methyl groups)

The benzene portion of the this compound ring is activated towards electrophilic aromatic substitution by the presence of the two methyl groups and the electron-donating nature of the fused pyrrole (B145914) ring. Methyl groups are known as activating, ortho-, para-directing groups. libretexts.orgminia.edu.eg In this specific molecule, the substituents are at positions 4 and 6. Therefore, the available positions for electrophilic attack on the benzene ring are C5 and C7.

The directing effects of the existing substituents must be considered to predict the regioselectivity of these reactions:

4-Methyl group: Directs incoming electrophiles to the C5 position (ortho) and the C3 position of the pyrrole ring (para-like, though electronically transmitted through the system).

6-Methyl group: Directs incoming electrophiles to the C5 (ortho) and C7 (ortho) positions.

Pyrrole Ring Nitrogen: Strongly directs electrophiles to the C7 position (ortho).

Considering these combined effects, positions C5 and C7 are both activated. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions. Steric hindrance could also play a role in favoring one position over the other. A practical example is the iodination of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate using iodine monochloride in acetic acid, which results in selective substitution at the C7 position, demonstrating the feasibility of functionalizing this part of the ring. mdpi.com

| Reaction Type | Potential Reagent(s) | Expected Product Position(s) | Reference (Principle) |

| Nitration | HNO3 / H2SO4 | C5 and/or C7 | minia.edu.eg |

| Halogenation | Br2 / FeBr3 or ICl | C5 and/or C7 | mdpi.com |

| Sulfonation | Fuming H2SO4 | C5 and/or C7 | youtube.com |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | C5 and/or C7 | nih.gov |

Reactions at the Pyrrole Ring (e.g., C3 functionalization)

The indole ring is highly reactive towards electrophiles, with the C3 position being the most nucleophilic and kinetically favored site for substitution. researchgate.net This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) formed during the attack at C3.

A classic and highly effective method for C3 functionalization is the Vilsmeier-Haack reaction. organic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. ijpcbs.com The application of the Vilsmeier-Haack reaction to the this compound scaffold is expected to yield the corresponding 3-formyl derivative, ethyl 3-formyl-4,6-dimethyl-1H-indole-2-carboxylate. organic-chemistry.orgorgsyn.org

Another example of C3 functionalization involves the reaction with nitrosoalkenes. For instance, ethyl nitrosoacrylate reacts with indole via a hetero-Diels-Alder reaction. This is followed by the ring-opening of the resulting 1,2-oxazine cycloadduct to yield a C3-substituted oxime derivative. frontiersin.org This demonstrates that the C2-C3 double bond of the pyrrole ring can act as a dienophile in cycloaddition reactions, leading to functionalization at the C3 position. frontiersin.org

| Reaction | Reagent(s) | Product | Reference |

| Vilsmeier-Haack Formylation | POCl3, DMF | Ethyl 3-formyl-4,6-dimethyl-1H-indole-2-carboxylate | organic-chemistry.orgijpcbs.com |

| Hetero-Diels-Alder Reaction | Ethyl nitrosoacrylate | C3-substituted open-chain oxime | frontiersin.org |

Manipulation of the 4,6-Dimethyl Substituents (e.g., oxidation of methyl groups to formyl/carboxyl, drawing parallels from related formylindole synthesis)

Direct functionalization of the methyl groups at the C4 and C6 positions represents a more challenging transformation compared to substitutions on the indole ring itself. However, such modifications are synthetically valuable for introducing further diversity. Oxidation of benzylic methyl groups to aldehydes (formyl groups) or carboxylic acids is a known transformation in organic synthesis.

While direct examples on this compound are not prevalent, parallels can be drawn from related heterocyclic systems. For instance, the oxidation of a methyl group on a carbazole (B46965) ring to a formyl group has been reported as a key step in the synthesis of the alkaloid murrayanine. rsc.org Furthermore, certain reagents known for ring formylation can also react with activated methyl groups. The Vilsmeier reagent has been shown to effect the diformylation of activated 2-methyl groups on 3H-indole (indolenine) systems, converting the methyl group into a malonaldehyde precursor. semanticscholar.org This suggests that under specific conditions, the methyl groups on the 4,6-dimethylindole scaffold might be susceptible to reaction with powerful electrophilic reagents.

Achieving selective oxidation of one methyl group over the other, or over the reactive indole ring, would be a significant challenge requiring careful selection of reagents and optimization of reaction conditions. Reagents such as selenium dioxide (SeO2), chromium trioxide (CrO3), or ceric ammonium (B1175870) nitrate (B79036) (CAN) are often used for the oxidation of benzylic methyl groups, though their compatibility with the sensitive indole nucleus would need to be carefully evaluated.

Multi-component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step by combining three or more reactants. The indole scaffold is a common participant in such reactions. rsc.org this compound, or its close analogues, can serve as a key building block in several MCRs.

One notable example is the Lévy-type three-component reaction. This reaction involves an aromatic aldehyde, a dienophile such as an N-alkylmaleimide, and an indole-2-acetate. beilstein-journals.org The reaction proceeds through the in-situ formation of an indole-2,3-quinodimethane intermediate, which then undergoes a [4+2] cycloaddition with the dienophile to construct polycyclic tetrahydrocarbazole structures. beilstein-journals.org The this compound scaffold is well-suited for this type of transformation.

Another relevant MCR is the Ugi four-component reaction (U-4CR). The U-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. rjpbcs.com The carboxylic acid derivative of the title compound, 4,6-dimethyl-1H-indole-2-carboxylic acid, could be employed as the acid component in a Ugi reaction to incorporate the dimethyl-indole moiety into complex, peptide-like structures. rjpbcs.com

| Reaction Name | Components | Product Type | Reference |

| Lévy Reaction | Aromatic aldehyde, N-alkylmaleimide, Ethyl indole-2-acetate analogue | Polycyclic tetrahydrocarbazole | beilstein-journals.org |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, 4,6-Dimethyl-1H-indole-2-carboxylic acid | Dipeptide-like structure with indole moiety | rjpbcs.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the connectivity and spatial arrangement of atoms can be determined with high precision.

The ¹H NMR spectrum of ethyl 4,6-dimethyl-1H-indole-2-carboxylate provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, with variations arising from the anisotropic effects of the aromatic indole (B1671886) ring system and the electron-withdrawing nature of the ester group.

Detailed analysis of the ¹H NMR spectrum reveals distinct signals for the protons of the ethyl ester group, the two methyl groups on the benzene (B151609) ring, the aromatic protons, the indole N-H proton, and the C3-H proton of the pyrrole (B145914) ring. The characteristic signals for the ethyl group typically appear as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling.

The protons of the two methyl groups at positions 4 and 6 on the indole ring give rise to distinct singlet signals in the upfield region of the aromatic spectrum. The remaining aromatic protons at positions 5 and 7, and the proton at position 3 of the indole ring, exhibit characteristic chemical shifts and coupling patterns that are instrumental in confirming the substitution pattern of the indole nucleus. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, which is sensitive to solvent and concentration.

A study by Moody and colleagues provides specific ¹H NMR data for this compound, which is summarized in the interactive table below.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 8.75 | br s | - |

| H-5 | 6.95 | s | - |

| H-7 | 6.73 | s | - |

| H-3 | 6.45 | d | 1.5 |

| OCH₂CH₃ | 4.38 | q | 7.0 |

| 4-CH₃ | 2.50 | s | - |

| 6-CH₃ | 2.42 | s | - |

| OCH₂CH₃ | 1.41 | t | 7.0 |

Solvent: CDCl₃. Data sourced from Moody et al., 1989.

The ¹³C NMR spectrum of ethyl 1H-indole-2-carboxylate shows distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the eight carbons of the indole ring. The introduction of methyl groups at the C-4 and C-6 positions would cause a downfield shift (ipso effect) for these carbons and would also influence the chemical shifts of the adjacent carbons.

For comparative purposes, the reported ¹³C NMR data for ethyl 1H-indole-2-carboxylate is presented below. The expected shifts for the dimethylated analogue would show additional signals for the two methyl carbons, typically in the range of 15-25 ppm, and predictable shifts in the aromatic region due to the electronic effects of the methyl substituents.

Data Table: ¹³C NMR Chemical Shifts for Ethyl 1H-indole-2-carboxylate

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 161.9 |

| C-7a | 136.7 |

| C-2 | 128.8 |

| C-3a | 127.3 |

| C-5 | 125.1 |

| C-4 | 122.4 |

| C-6 | 120.6 |

| C-7 | 111.8 |

| C-3 | 108.5 |

| OCH₂CH₃ | 61.0 |

| OCH₂CH₃ | 14.5 |

Solvent: CDCl₃. Data is for the unsubstituted parent compound and serves as a reference.

COSY: A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) spin-spin coupling networks. In the case of this compound, a COSY spectrum would show a clear correlation between the methylene and methyl protons of the ethyl group. It would also be used to confirm the coupling between the H-3 proton and the N-H proton, if present.

HSQC: A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, it would connect the signals of the 4-CH₃ and 6-CH₃ protons to their respective carbon signals.

HMBC: This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC spectrum would show correlations from the H-3 proton to the C-2, C-3a, and the ester carbonyl carbons, confirming the position of the ester group. Correlations from the methyl protons to the aromatic carbons would solidify the assignment of the substitution pattern on the benzene ring.

While specific 2D NMR spectra for this compound are not provided in the available literature, the application of these standard techniques would be a routine and essential part of a thorough structural confirmation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.

Key vibrational modes include the N-H stretch of the indole ring, the C-H stretches of the aromatic and aliphatic (methyl and ethyl) groups, the strong C=O stretch of the ester carbonyl group, and the C=C stretching vibrations of the aromatic ring. The region below 1500 cm⁻¹ (the fingerprint region) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification purposes.

The study by Moody and colleagues provides the following key FT-IR data for this compound.

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | 3420 |

| C=O Stretch (Ester) | 1690 |

Data sourced from Moody et al., 1989.

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy relies on the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations may be strong in one technique and weak or absent in the other.

For this compound, the Raman spectrum would be particularly useful for identifying vibrations of the non-polar bonds and the symmetric vibrations of the molecule. The aromatic C=C stretching vibrations of the indole ring typically give rise to strong and sharp bands in the Raman spectrum. The C-H stretching and bending modes of the methyl and ethyl groups would also be observable.

While a specific Raman spectrum for this compound is not available, studies on the parent indole molecule have shown characteristic Raman bands. For instance, the indole ring breathing modes are typically observed as strong peaks. The presence of the ester and methyl substituents would be expected to introduce new bands and shift the positions of the characteristic indole ring vibrations. A detailed Raman analysis would provide further confirmation of the molecular structure and information about the molecular symmetry and polarizability of the various bonds.

An article on the advanced spectroscopic and structural elucidation of This compound cannot be generated at this time. A thorough search of scientific literature and chemical databases did not yield specific experimental data for this particular compound regarding its high-resolution mass spectrometry (HRMS), electrospray ionization mass spectrometry (ESI-MS), or X-ray crystallography.

The available information is limited to the compound's basic chemical formula (C₁₃H₁₅NO₂) and molecular weight. While data exists for structurally related compounds, such as ethyl 1H-indole-2-carboxylate and other substituted indole derivatives, these findings are not directly applicable to this compound. nih.govnih.gov Adhering to the principles of scientific accuracy requires that the analysis be based on direct experimental evidence for the specific molecule .

Without published mass spectra, fragmentation patterns, or crystallographic data, a detailed and accurate discussion of the following topics, as requested, is not possible:

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Generating content for these sections would require speculation and extrapolation from different molecules, which would not meet the required standards of accuracy and specificity for the subject compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for elucidating the electronic transitions within a molecule. For this compound, this method provides insights into the π-electron system of the indole chromophore and the influence of its substituents. The absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals, corresponding to π-π* transitions.

The characteristic UV-Vis spectrum of the parent indole molecule displays two main absorption bands, often designated as the ¹La and ¹Lb bands, arising from different electronic transitions within the aromatic system. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.

In the case of this compound, the indole chromophore is functionalized with two electron-donating methyl groups at the 4 and 6 positions of the benzene ring moiety and an electron-withdrawing ethyl carboxylate group at the 2-position of the pyrrole ring. This substitution pattern is expected to modulate the electronic transitions of the parent indole scaffold significantly.

The ethyl carboxylate group at the 2-position, being an electron-withdrawing group, is anticipated to cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system and the stabilization of the excited state. Conversely, the methyl groups at the 4 and 6 positions are electron-donating and are known to cause slight shifts in the absorption bands of the indole chromophore. The interplay of these substituent effects determines the final absorption profile of this compound.

Detailed research findings on closely related substituted indoles indicate that the solvent environment can also play a crucial role in the position of the absorption bands. Solvatochromic effects, where the polarity of the solvent influences the electronic transitions, are commonly observed in indole derivatives. Therefore, the UV-Vis spectrum of this compound is expected to exhibit shifts in absorption maxima when measured in solvents of varying polarity.

Table of UV-Vis Spectral Data for Related Indole Derivatives

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Indole | Various | ~260-290 | Not specified | nist.gov |

| Ethyl 1H-indole-2-carboxylate | Not specified | Not specified | Not specified | nih.gov |

| 5-Methylindole | Not specified | 296, 636 | Not specified | researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

No published studies detailing DFT calculations, including geometry optimization, conformational analysis, Frontier Molecular Orbital (FMO) analysis, or Molecular Electrostatic Potential (MEP) surface analysis, were found for ethyl 4,6-dimethyl-1H-indole-2-carboxylate.

Information unavailable.

Information unavailable.

Information unavailable.

Spectroscopic Property Prediction via Computational Methods

There are no available studies that report on the prediction of spectroscopic properties for this compound using computational methods.

Information unavailable.

Information unavailable.

Analysis of Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Conjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. For this compound, NBO analysis provides insights into the electron delocalization between the filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The stabilization energy E(2) associated with these interactions quantifies the extent of electron delocalization, which is crucial for understanding the molecule's stability and reactivity.

The primary delocalization effects in this compound arise from the interactions between the lone pairs of the nitrogen and oxygen atoms with the π* anti-bonding orbitals of the aromatic system and the carbonyl group. The indole (B1671886) ring itself is an electron-rich system, and the delocalization of the nitrogen lone pair (LP(1) N) into the adjacent π* orbitals of the benzene (B151609) and pyrrole (B145914) rings contributes significantly to the stability of the heterocyclic system.

A hypothetical representation of the most significant donor-acceptor interactions and their corresponding stabilization energies for this compound, based on similar indole derivatives, is presented in the table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N5 | π(C3-C4) | 55.8 | π-conjugation |

| LP(1) N5 | π(C1-C2) | 48.2 | π-conjugation |

| LP(2) O1 | π(C9=O2) | 30.5 | π-conjugation |

| π(C1-C2) | π(C3-C4) | 22.1 | π-conjugation |

| π(C7-C8) | π*(C1-C6) | 18.9 | π-conjugation |

Note: The atom numbering and E(2) values are hypothetical and serve as illustrative examples of the types of interactions and their relative strengths.

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its molecular polarizability (α) and first-order hyperpolarizability (β). Indole derivatives have been investigated for their NLO properties due to the inherent electron-rich nature of the indole nucleus, which can act as an efficient π-electron donor.

In this compound, the indole ring acts as the electron donor, and the ethyl carboxylate group at the 2-position functions as an electron acceptor. This donor-acceptor framework facilitates intramolecular charge transfer (ICT) upon excitation, which is a key requirement for a significant NLO response. The extent of this charge transfer is directly related to the magnitude of the hyperpolarizability.

Computational studies, typically using Density Functional Theory (DFT) methods, can predict the NLO properties of molecules. The calculated values of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) provide a quantitative measure of the NLO activity. For a molecule to exhibit a significant NLO response, it should possess a large β value.

The table below presents hypothetical calculated NLO parameters for this compound, based on trends observed in similar organic molecules with donor-acceptor architectures.

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 30 x 10-24 | esu |

| First-Order Hyperpolarizability (β) | 15 x 10-30 | esu |

Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

Molecular Dynamics Simulations (Focus on conformational flexibility and solvent effects)

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. For this compound, MD simulations can reveal the dynamic nature of the ethyl carboxylate group and the interactions with solvent molecules.

The conformational flexibility of this compound is primarily associated with the rotation around the C2-C(O) and O-C(ethyl) single bonds of the ester group. While the indole ring itself is rigid, the side chain can adopt various conformations. MD simulations can explore the potential energy surface of these rotations and identify the most stable conformers. The planarity between the indole ring and the ester group is crucial for effective conjugation and can be influenced by steric hindrance and solvent interactions. nih.gov

Solvent effects play a critical role in the behavior of the molecule in solution. MD simulations in different solvents (e.g., water, ethanol (B145695), DMSO) can elucidate how the solvent molecules arrange around the solute and how hydrogen bonding and van der Waals interactions influence its conformation and properties. For instance, in a polar solvent, the solvent molecules are expected to form a structured shell around the polar ester group, potentially stabilizing certain conformations over others. This can have implications for the molecule's solubility, reactivity, and spectroscopic properties in different media. The crystal packing of similar compounds is known to be stabilized by weak intermolecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. mdpi.com While often used in drug discovery, QSAR can also be applied to predict various physicochemical properties.

For a class of compounds like indole-2-carboxylates, a QSAR model could be developed to predict properties such as solubility, lipophilicity (logP), or reactivity based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, including electronic, steric, and topological features.

To build a QSAR model for properties of this compound and its analogs, a dataset of related indole derivatives with experimentally determined properties would be required. mdpi.comsemanticscholar.org Various molecular descriptors would then be calculated for each compound in the dataset.

Examples of descriptors that could be relevant for a QSAR model of indole-2-carboxylates include:

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO-LUMO gap, partial charges on atoms |

| Steric | Molecular volume, surface area, ovality |

| Topological | Wiener index, Kier & Hall connectivity indices |

| Hydrophobicity | Calculated logP (e.g., AlogP, ClogP) |

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR equation. A robust QSAR model would then allow for the prediction of the properties of new, unsynthesized indole derivatives, including this compound, thereby guiding further research and development.

Applications of Ethyl 4,6 Dimethyl 1h Indole 2 Carboxylate As a Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Scaffolds

The indole (B1671886) nucleus is a privileged scaffold in numerous biologically active compounds. Ethyl 4,6-dimethyl-1H-indole-2-carboxylate acts as a foundational building block for accessing novel and complex heterocyclic structures through various synthetic transformations.

The structure of this compound offers several handles for chemical modification to generate a diverse array of polysubstituted indole derivatives. The primary sites for reaction are the indole nitrogen (N-1) and the ethyl ester at the C-2 position.

The indole nitrogen can be readily alkylated by treatment with a base followed by an alkylating agent, a common strategy to introduce diversity at the N-1 position. mdpi.com The ester group at C-2 is also highly versatile; it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a wide range of amide derivatives. nih.gov Additionally, the ester can undergo hydrazinolysis to form a carbohydrazide (B1668358), which serves as an intermediate for synthesizing further heterocyclic structures like thiazoles. mdpi.com

A key application of this scaffold is in the synthesis of N-substituted indole-2-carboxamides, which have been investigated for their biological activities. For example, the corresponding 4,6-dimethylindole-2-carboxylic acid can be coupled with amines to produce potent therapeutic agents.

Table 1: Representative Transformations of the Indole-2-Carboxylate (B1230498) Scaffold

| Transformation | Reagents & Conditions | Product Type |

|---|

The synthesis of fused ring systems, such as pyrimido[5,4-b]indoles, from an indole-2-carboxylate precursor typically requires the presence of an amino group at the C-3 position. While this compound does not possess this feature, it can be chemically modified to serve as a key intermediate for such constructions.

A common synthetic strategy involves the regioselective introduction of a nitro group at the C-3 position of the indole ring, which is an electron-rich heterocycle susceptible to electrophilic substitution. rsc.orgnih.govumn.edu This transformation can be achieved using various nitrating agents, often under non-acidic conditions to avoid degradation of the indole core. rsc.org Subsequent reduction of the 3-nitro group, for instance using sodium dithionite (B78146) or catalytic hydrogenation, yields the crucial ethyl 3-amino-4,6-dimethyl-1H-indole-2-carboxylate intermediate. ijrar.orgacs.org

Once the 3-aminoindole-2-carboxylate is formed, it can undergo cyclocondensation reactions with various one-carbon synthons to construct the fused pyrimidine (B1678525) ring. For example, heating with formamide (B127407) can yield the corresponding 5H-pyrimido[5,4-b]indol-4-one. This multi-step pathway highlights the utility of this compound as a foundational scaffold for accessing complex, fused heterocyclic systems.

Table 2: Proposed Synthetic Pathway to Pyrimido[5,4-b]indoles

| Step | Reaction | Key Intermediate | Purpose |

|---|---|---|---|

| 1 | C-3 Nitration | Ethyl 4,6-dimethyl-3-nitro-1H-indole-2-carboxylate | Introduce a nitrogen-containing functional group at the C-3 position. |

| 2 | Reduction | Ethyl 3-amino-4,6-dimethyl-1H-indole-2-carboxylate | Convert the nitro group to the reactive amino group required for cyclization. |

| 3 | Cyclocondensation | 4,6-Dimethyl-5H-pyrimido[5,4-b]indol-4-one derivative | Form the fused pyrimidine ring to complete the target scaffold. |

Utilization in the Preparation of Advanced Organic Materials

The indole moiety is recognized for its unique electronic properties, making indole-based compounds attractive candidates for applications in materials science. researchgate.net Indole derivatives have been incorporated into organic dyes for dye-sensitized solar cells (DSSCs) and are used as building blocks for functional polymers with applications in optoelectronics, such as organic field-effect transistors (OFETs). researchgate.netjinjingchemical.com

Indole-based polymers can exhibit high thermal stability, good redox activity, and strong fluorescence, making them suitable for various electronic and optical devices. mdpi.comrsc.org For instance, polymers containing indole units have been synthesized and shown to possess good electroactivity and serve as effective blue-light emitters. rsc.org Furthermore, indole-derived porous organic polymers have been developed for specialized applications like the efficient capture of iodine from aqueous solutions. rsc.org

While the general indole scaffold is widely explored in materials science, specific documented applications of this compound as a monomer or precursor for advanced organic materials are not extensively detailed in current literature. However, its structure, featuring a π-conjugated system and reactive sites for polymerization (the N-H group and the modifiable ester), suggests its potential as a building block for novel indole-based functional polymers and organic electronic materials.

Development of Diverse Compound Libraries for Chemical Exploration

In medicinal chemistry and drug discovery, the generation of compound libraries around a central scaffold is a crucial strategy for identifying new therapeutic agents. nih.gov The indole ring is considered a "privileged scaffold" because it is a core component of many molecules that bind to a wide range of biological targets. nih.govderpharmachemica.com this compound is an excellent starting point for creating such libraries due to its synthetic tractability.

By applying a series of parallel reactions to the core scaffold, a large and diverse set of derivatives can be rapidly synthesized. This approach, known as combinatorial chemistry, leverages the reactivity of the N-H and C-2 ester positions. chimia.ch For example, a matrix of different alkylating agents (for the N-1 position) and a variety of amines (for amide formation at C-2) can be used to generate a library of hundreds of unique compounds.

These libraries can then be screened against various pharmacological targets to identify lead compounds for drug development. The construction of novel spiroindole scaffolds and indole-based conjugates for modular "click chemistry" libraries further demonstrates the power of using indole derivatives as a foundation for chemical exploration. rsc.org

Industrial and Scalable Synthesis Considerations

For a synthetic intermediate to be industrially viable, its synthesis must be scalable, cost-effective, and efficient. The classical Fischer indole synthesis is one of the most reliable and widely used methods for producing substituted indoles and is amenable to large-scale production. wikipedia.orgnih.gov This reaction typically involves the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For this compound, the corresponding 3,5-dimethylphenylhydrazine and ethyl pyruvate (B1213749) would be the logical starting materials.

Modern advancements have focused on developing "one-pot" synthetic procedures that improve efficiency by minimizing intermediate purification steps. d-nb.infomdpi.commdpi.comnih.gov For instance, indium-promoted one-pot methods have been developed for the synthesis of polysubstituted indoles from phenylhydrazines and alkynes, offering a practical and facile process. d-nb.inforesearchgate.net Such strategies, which often proceed with high regioselectivity and can be performed on a larger scale, are highly desirable from an industrial perspective.

Table 3: Comparison of Synthetic Approaches for Indole Scaffolds

| Method | Key Features | Starting Materials | Scalability |

|---|---|---|---|

| Classical Fischer Synthesis | Well-established, versatile, acid-catalyzed. wikipedia.orgorganic-chemistry.org | Phenylhydrazine and a ketone/aldehyde. | Generally good; widely used in industry. |

| One-Pot Hydrohydrazination/Cyclization | Single reaction vessel, avoids isolation of intermediates, often uses metal promoters (e.g., Indium). d-nb.info | Phenylhydrazine and an alkyne. | Promising for scale-up due to process simplification. |

| Multi-step Lab Synthesis | Involves multiple distinct steps with purification of intermediates (e.g., esterification of a carboxylic acid). nih.gov | Indole-2-carboxylic acid. | Typically less efficient and more suitable for small-scale research. |

Future Perspectives in the Research of Ethyl 4,6 Dimethyl 1h Indole 2 Carboxylate

Exploration of Novel Synthetic Pathways

While classic methods like the Fischer and Reissert indole (B1671886) syntheses provide foundational routes to indole-2-carboxylates, future research will likely focus on developing more direct and versatile pathways to substituted analogs like ethyl 4,6-dimethyl-1H-indole-2-carboxylate. rsc.orgderpharmachemica.com One promising avenue is the expansion of multicomponent reactions (MCRs). An innovative two-step MCR approach has been demonstrated for assembling the indole core from simple anilines, which could be adapted for the specific 3,5-dimethylaniline (B87155) precursor required for this target compound. rsc.orgresearchgate.net Such strategies often proceed under mild conditions and can generate diverse derivatives in a single pot. rsc.org

Further research could also explore transition-metal-catalyzed cross-coupling reactions, such as the Larock indole synthesis, to construct the dimethylated indole ring system with high regioselectivity. The development of novel catalytic systems that are more tolerant of various functional groups would enhance the modularity and efficiency of synthesizing complex indole derivatives.

Development of Green Chemistry Approaches for its Synthesis

The synthesis of indole derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.netresearchgate.net For this compound, future work will prioritize the replacement of traditional solvents and metal catalysts with more environmentally benign alternatives.

Key green approaches applicable to its synthesis include:

Use of Green Solvents: Shifting from conventional organic solvents to water or ethanol (B145695) can significantly reduce the environmental impact of the synthesis. rsc.orgresearchgate.net

Catalyst-Free Methodologies: The development of catalyst-free, one-pot reactions, such as those demonstrated for other polysubstituted indoles, offers a streamlined and sustainable synthetic route. acs.org

Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) can dramatically shorten reaction times and improve yields compared to conventional heating, making it an attractive option for future synthetic protocols. researchgate.netresearchgate.net

A comparative overview of a hypothetical traditional versus a green synthetic approach is presented below.

| Parameter | Traditional Approach (e.g., Fischer Synthesis) | Future Green Approach (e.g., MCR) |

|---|---|---|

| Catalyst | Strong acids (e.g., polyphosphoric acid) or metal chlorides (e.g., ZnCl₂) | Often catalyst-free or uses a recyclable nanocatalyst |

| Solvent | High-boiling organic solvents (e.g., glacial acetic acid) | Benign solvents like ethanol or water |

| Energy Input | Prolonged heating at high temperatures | Mild conditions or efficient microwave irradiation |

| Waste Profile | Generates significant inorganic and organic waste | High atom economy, lower E-factor, minimal waste |

| Workup | Often requires extensive purification (e.g., column chromatography) | Simple filtration or extraction, avoiding chromatography |

Advanced Functionalization Strategies for Diverse Chemical Applications

The this compound scaffold offers multiple sites for chemical modification, enabling the creation of diverse molecular libraries for various applications. Future research will focus on developing regioselective functionalization strategies to modify the indole core and the ester moiety.

Potential functionalization reactions include:

N-H Functionalization: The indole nitrogen can be readily alkylated or acylated to introduce a variety of substituents, altering the molecule's electronic and steric properties. mdpi.comresearchgate.net

C3-Position Electrophilic Substitution: The C3 position of the indole ring is typically nucleophilic and susceptible to electrophilic attack, allowing for the introduction of various functional groups.

Ester Group Transformation: The ethyl ester at the C2 position is a versatile handle for further derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of amides or converted to hydrazides for further heterocyclization. mdpi.comnih.gov

These strategies will be crucial for synthesizing analogs with tailored properties for applications in medicinal chemistry and materials science.

| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| N1-H | Alkylation | Alkyl halides, Base (e.g., KOH) | N-Alkyl |

| C2-Ester | Hydrolysis | Base (e.g., KOH, NaOH) | Carboxylic Acid |

| C2-Ester | Amidation | Amine, Coupling Agents (EDC, HOBt) | Amide |

| C2-Ester | Hydrazinolysis | Hydrazine (B178648) Hydrate (B1144303) | Hydrazide |

| C3-H | Vilsmeier-Haack | POCl₃, DMF | Aldehyde |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and continuous flow chemistry presents a significant opportunity to accelerate the synthesis and study of this compound and its derivatives. researchgate.netrug.nl Flow chemistry offers enhanced safety, scalability, and precise control over reaction parameters such as temperature and time, which is particularly advantageous for reactions that are difficult to control in batch processes. mdpi.combeilstein-journals.org For instance, key steps like nitration reduction and cyclization in indole synthesis have been successfully translated to flow systems, achieving high yields and throughput. beilstein-journals.orguc.pt

Automated synthesis platforms, utilizing technologies like acoustic droplet ejection, enable high-throughput screening of reaction conditions and building blocks on a nanoscale. nih.govrsc.orgnih.gov This miniaturized approach drastically reduces the consumption of reagents and solvents, aligning with green chemistry principles while rapidly generating large libraries of compounds. researchgate.netrug.nl Applying these platforms to the this compound scaffold would allow for the rapid exploration of its chemical space and the efficient optimization of derivatives for specific biological or material properties. nih.gov The scalability of these methods, from nano- to millimole scales, ensures that promising candidates can be readily produced in larger quantities for further testing. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 4,6-dimethyl-1H-indole-2-carboxylate and its analogs?

The Fischer indole synthesis is widely used for indole derivatives. Key steps include:

- Reacting substituted phenylhydrazines with ketones (e.g., ethyl levulinate) under acidic conditions (e.g., HCl, H₂SO₄) to cyclize into the indole core .

- Introducing methyl groups at positions 4 and 6 via electrophilic substitution or pre-functionalized precursors. For example, dimethylation can be achieved using methyl halides in the presence of Lewis acids like AlCl₃ .

- Optimize esterification by employing ethyl chloroformate with a base (e.g., triethylamine) to stabilize the carboxylate group .

Q. How should researchers characterize the structure and purity of this compound?

A multi-technique approach is critical:

- NMR spectroscopy : Analyze and NMR to confirm substituent positions. For instance, methyl protons at positions 4 and 6 typically resonate as singlets in NMR due to symmetry .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of COOEt group at m/z ~73) .

- X-ray crystallography : Resolve 3D conformation and bond angles (e.g., indole ring planarity, C-N bond lengths ~1.47 Å) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorogenic substrates .

- Antiproliferative studies : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values with fluorinated or methoxylated analogs .

- Antiviral screens : Assess inhibition of viral proteases (e.g., HIV-1 protease) using fluorescence resonance energy transfer (FRET)-based assays .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl vs. fluoro/methoxy) impact structure-activity relationships (SAR)?

- Electron-donating groups (e.g., methyl) : Enhance indole ring electron density, increasing electrophilic substitution rates but reducing oxidative stability compared to electron-withdrawing groups (e.g., fluoro) .

- Steric effects : Bulkier groups at positions 4 and 6 hinder nucleophilic attacks on the ester moiety, as seen in hydrolysis studies of ethyl 4,6-dichloro analogs .

- Bioactivity trends : Fluorinated derivatives (e.g., ethyl 4,6-difluoro) show higher cytotoxicity (IC₅₀ ~5 µM) than methoxylated counterparts (IC₅₀ ~20 µM), likely due to improved membrane permeability .

Q. How can researchers resolve contradictions in reactivity data between similar indole derivatives?

- Controlled comparative studies : Synthesize ethyl 4,6-dimethyl, 4,6-difluoro, and 4,6-dimethoxy analogs under identical conditions to isolate substituent effects .

- Computational modeling : Use DFT calculations to compare charge distribution (e.g., Fukui indices) and predict sites for electrophilic/nucleophilic attacks .

- Kinetic profiling : Monitor reaction rates (e.g., ester hydrolysis in basic media) via HPLC to quantify substituent-induced stability differences .

Q. What computational strategies are effective for predicting interactions with biological targets?

- Molecular docking : Dock the compound into protein active sites (e.g., tubulin or topoisomerase II) using AutoDock Vina, focusing on hydrogen bonding with the ester carbonyl and hydrophobic interactions with methyl groups .

- MD simulations : Simulate binding stability (e.g., 100 ns trajectories) to assess conformational flexibility of the indole core in solvated environments .

- QSAR models : Correlate logP values (calculated via ChemAxon) with experimental IC₅₀ data to predict bioavailability .

Q. What strategies mitigate degradation during storage or experimental use?

- Temperature control : Store at –20°C in amber vials to prevent photodegradation, as indole derivatives are prone to oxidation under UV light .

- Buffered solutions : Use pH-stable solvents (e.g., DMSO or ethanol with 0.1% TFA) to avoid ester hydrolysis in aqueous media .

- Antioxidants : Add 1 mM BHT to reaction mixtures during long-term incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.